

# An In-depth Technical Guide to the Physical Properties of Octyl Octanoate

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## Compound of Interest

Compound Name: Octyl octanoate

Cat. No.: B1197113

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## Introduction

**Octyl octanoate** (CAS No. 2306-88-9), also known as octyl caprylate, is the ester formed from the condensation of octanoic acid and 1-octanol.<sup>[1]</sup> With the molecular formula C<sub>16</sub>H<sub>32</sub>O<sub>2</sub>, this compound is a fatty acid ester recognized for its applications in the flavor, fragrance, cosmetic, and pharmaceutical industries.<sup>[1][2]</sup> Its lipophilic nature and low volatility make it a valuable emollient, solvent, and plasticizer.<sup>[2]</sup> This technical guide provides a comprehensive overview of the core physical properties of **octyl octanoate**, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

## Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **octyl octanoate** is presented below. These values represent a compilation of data from various chemical and safety datasheets.

Property	Value	Units	Conditions	Citations
Molecular Weight	256.42	g/mol	[1][2][3]	
Appearance	Colorless clear liquid	[4][5]		
Odor	Fruity, Oily	[3][6]		
Density	0.859	g/mL	at 25 °C	[4][5][6][7]
0.8554	g/mL	[1][2]		
Boiling Point	306.0 to 307.0	°C	at 760 mm Hg	[1][3][4][8]
192.0 to 193.0	°C	at 30 mm Hg	[2][4]	
Melting Point	-18.0 to -18.1	°C	[1][2][3][8]	
Flash Point	139.44	°C	(Closed Cup)	[4][9]
>110	°C	(>230 °F)	[5]	
Refractive Index	1.435	at 20 °C (nD)	[4][6][7]	
1.439	[5][9]			
Vapor Pressure	0.001	mmHg	at 25 °C (est.)	[4]
Solubility	Insoluble in water	[1][3]		
Soluble in alcohol	[1][3]			
Water Solubility	0.06	mg/L	at 25 °C (est.)	[5][8]
LogP (o/w)	6.899	(est.)	[4][8]	

## Experimental Protocols

This section outlines the detailed methodologies for the experimental determination of the key physical properties of **octyl octanoate**. These protocols are based on standard laboratory techniques for the analysis of liquid organic compounds.

## Determination of Boiling Point (Microscale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common microscale method utilizes a Thiele tube.

Apparatus:

- Thiele tube
- High-boiling point mineral oil or silicone oil
- Thermometer (-10 to 360 °C)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Bunsen burner or heating mantle
- Rubber band or wire for attachment

Procedure:

- Fill the Thiele tube with the heating oil to a level just above the side-arm.
- Add approximately 0.5 mL of the **octyl octanoate** sample into the small test tube.
- Place the capillary tube into the test tube with the open end submerged in the liquid.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Insert the thermometer assembly into the Thiele tube, ensuring the oil level is above the sample.
- Gently heat the side-arm of the Thiele tube. The convection currents will ensure uniform heating of the oil bath.

- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.<sup>[10][11]</sup> Record this temperature.

## Determination of Melting Point

As **octyl octanoate** has a melting point below ambient temperature, a cooling method is employed.

Apparatus:

- Test tube with **octyl octanoate** sample
- Thermometer (-50 to 50 °C)
- Cooling bath (e.g., dry ice/acetone or a cryostat)
- Stirring rod

Procedure:

- Place the thermometer into a test tube containing the **octyl octanoate** sample, ensuring the bulb is fully immersed.
- Immerse the test tube in the cooling bath.
- Stir the sample gently with the thermometer or a separate stirring rod as it cools to ensure uniform temperature and prevent supercooling.
- Observe the sample for the first appearance of solid crystals. Record the temperature at which crystallization begins.
- Continue cooling until the sample is completely solidified.

- Remove the test tube from the cooling bath and allow it to warm up slowly at room temperature while stirring gently.
- The melting point is the temperature at which the last of the solid melts. Record the temperature range from the beginning of melting to the complete disappearance of the solid phase.<sup>[5][12]</sup> For a pure compound, this range should be narrow.

## Determination of Density

The density of a liquid is its mass per unit volume. The pycnometer method is a highly accurate technique for this measurement.

Apparatus:

- Pycnometer (a glass flask with a specific, known volume)
- Analytical balance (accurate to  $\pm 0.0001$  g)
- Constant temperature water bath
- Thermometer

Procedure:

- Clean and dry the pycnometer thoroughly and weigh it on the analytical balance ( $m_1$ ).
- Fill the pycnometer with the **octyl octanoate** sample, ensuring no air bubbles are present.
- Place the filled pycnometer in the constant temperature water bath set to 25.0 °C and allow it to equilibrate for at least 20 minutes.
- After equilibration, adjust the liquid level to the pycnometer's calibration mark, ensuring any excess liquid is carefully removed.
- Dry the outside of the pycnometer and weigh it again ( $m_2$ ).
- Empty and clean the pycnometer. Fill it with deionized water and repeat steps 3-5 to determine the weight of the water ( $m_3$ ). The volume of the pycnometer ( $V$ ) can be calculated

using the density of water at 25.0 °C (approx. 0.99704 g/mL).

- The density ( $\rho$ ) of **octyl octanoate** is calculated using the formula:  $\rho = (m_2 - m_1) / V$ <sup>[1][4]</sup>

## Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property and can be used to assess purity.

Apparatus:

- Abbe refractometer
- Constant temperature water bath (circulating)
- Dropper
- Solvent for cleaning (e.g., ethanol or acetone) and soft lens tissue

Procedure:

- Connect the Abbe refractometer to the circulating water bath set at 20.0 °C. Allow the prisms to equilibrate.
- Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
- Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent. Allow the solvent to evaporate completely.
- Using a clean dropper, place 2-3 drops of the **octyl octanoate** sample onto the surface of the lower prism.
- Close the prism assembly firmly.
- Adjust the light source and mirror to illuminate the field of view seen through the eyepiece.
- Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark regions appears sharp and is centered on the crosshairs.

- If a colored band is visible at the boundary, adjust the dispersion compensator until a sharp, achromatic line is obtained.
- Read the refractive index value directly from the instrument's scale.[3][13]

## Synthesis Pathway Visualization

**Octyl octanoate** is commonly synthesized via Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (octanoic acid) and an alcohol (1-octanol). The logical workflow for this synthesis and subsequent purification is depicted below.

Fischer esterification workflow for **octyl octanoate** synthesis.

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